molecular formula C11H10ClNO3 B12760012 Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide CAS No. 124500-06-7

Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide

Cat. No.: B12760012
CAS No.: 124500-06-7
M. Wt: 239.65 g/mol
InChI Key: ACQYMHFVZONQTB-UHFFFAOYSA-N
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Description

Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring, a chlorophenyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide typically involves the reaction of 4-chlorobenzaldehyde with a suitable furan derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-5-(4-bromophenyl)-2-oxo-3-furancarboxamide
  • Tetrahydro-5-(4-methylphenyl)-2-oxo-3-furancarboxamide
  • Tetrahydro-5-(4-nitrophenyl)-2-oxo-3-furancarboxamide

Uniqueness

Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

CAS No.

124500-06-7

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-oxooxolane-3-carboxamide

InChI

InChI=1S/C11H10ClNO3/c12-7-3-1-6(2-4-7)9-5-8(10(13)14)11(15)16-9/h1-4,8-9H,5H2,(H2,13,14)

InChI Key

ACQYMHFVZONQTB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1C2=CC=C(C=C2)Cl)C(=O)N

Origin of Product

United States

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